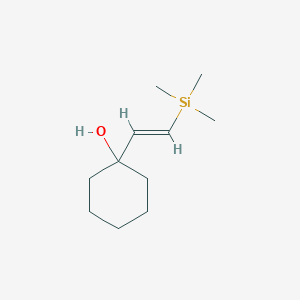
1-(2-(Trimethylsilyl)vinyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a trimethylsilyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the trimethylsilyl group to the vinyl position of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trimethylsilyl)vinyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or osmium tetroxide can be used.
Reduction: Lithium aluminium hydride (LiAlH4) is commonly employed.
Substitution: Trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) can be used for silylation reactions.
Major Products
The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Trimethylsilyl)vinyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule, facilitating complex synthetic routes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
1-Trimethylsilylcyclohexanol: Similar structure but without the vinyl group.
2-Trimethylsilylcyclohexanol: Similar structure with the trimethylsilyl group at a different position.
Uniqueness
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is unique due to the presence of both the trimethylsilyl and vinyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
Molecular Formula |
C11H22OSi |
|---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1-[(E)-2-trimethylsilylethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h9-10,12H,4-8H2,1-3H3/b10-9+ |
InChI Key |
AWHIZKVFNVNTPS-MDZDMXLPSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C/C1(CCCCC1)O |
Canonical SMILES |
C[Si](C)(C)C=CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



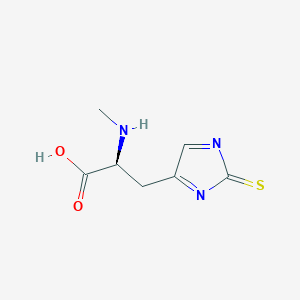
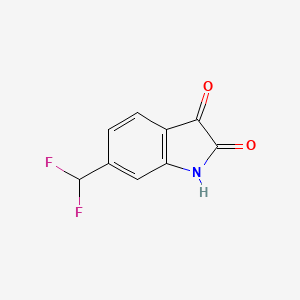

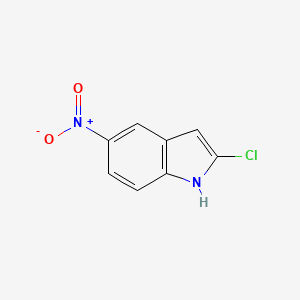
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

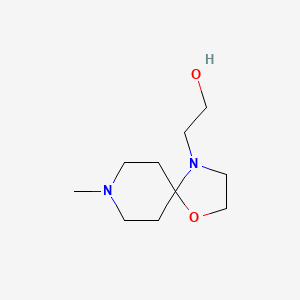
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)




